molecular formula C16H13NO3 B1613132 1-(4-Methoxyphenyl)-1h-indole-2-carboxylic acid CAS No. 300365-79-1

1-(4-Methoxyphenyl)-1h-indole-2-carboxylic acid

Cat. No. B1613132
M. Wt: 267.28 g/mol
InChI Key: KBXWLAQHWUNMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the methoxyphenyl group, and the carboxylic acid group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this molecule would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation. The indole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound acidic and polar, and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Novel Indole-Benzimidazole Derivatives : 1-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid is used in the synthesis of novel indole-benzimidazole derivatives. These derivatives are created through condensation processes involving substituted o-phenylenediamines, demonstrating the compound's role as a versatile precursor in organic synthesis (Wang et al., 2016).

  • Synthesis of β-Carbolines : The compound is also involved in the synthesis of 6-methoxytetrahydro-β-carboline derivatives, which are known for their antioxidant and cytotoxicity properties. These derivatives are prepared via Maillard reactions, indicating the compound’s potential in creating biologically active molecules (Goh et al., 2015).

  • Rh(III)-Catalyzed Coupling Reactions : It is also involved in Rh(III)-catalyzed coupling reactions with aryl boronic acids. These reactions are significant in pharmaceutical synthesis, showcasing its utility in creating diverse organic compounds (Zheng et al., 2014).

Spectroscopic and Computational Studies

  • Spectroscopic Profiling : Spectroscopic studies such as FT-IR, FT-Raman, UV, and NMR have been conducted on related indole-2-carboxylate compounds. These studies provide insights into the molecular structure and electronic nature of the compound, aiding in the understanding of its chemical properties (Almutairi et al., 2017).

  • Preparation of Pharmaceutical Intermediates : The compound is used in the preparation of intermediates for pharmaceuticals, particularly in synthesizing novel cannabinoid ligands. This highlights its role in the development of new drugs (Zhao et al., 2009).

  • Structural Studies and Tautomerism : Structural studies, such as X-ray diffraction, have been performed on related indole-carboxylic acids. These studies reveal the molecule's conformation and hydrogen-bonding properties, essential for understanding its reactivity and interaction with other molecules (Sakaki et al., 1975).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and potential harm .

Future Directions

Given the presence of biologically active moieties in its structure, this compound could be of interest in the development of new pharmaceuticals or bioactive materials. Further studies would be needed to explore its potential applications .

properties

IUPAC Name

1-(4-methoxyphenyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-13-8-6-12(7-9-13)17-14-5-3-2-4-11(14)10-15(17)16(18)19/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXWLAQHWUNMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625420
Record name 1-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-1h-indole-2-carboxylic acid

CAS RN

300365-79-1
Record name 1-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1cc2ccccc2n1-c1ccc(OC)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3 g 1-(4-Methoxy-phenyl)-1H-indole-2-carboxylic acid methyl ester in 50 ml THF, 10 ml water and 0.58 g lithium hydroxide monohydrate were added. After stirring for 2 h at 60° C. the reaction was cooled to RT. The mixture was acidified with half concentrated hydrochloric acid and the precipitate was collected by filtration and was washed with 10 ml water The product was obtained as a white solid which was dried under reduced pressure. Yield: 520 mg.
Name
1-(4-Methoxy-phenyl)-1H-indole-2-carboxylic acid methyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-1h-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-1h-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)-1h-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)-1h-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)-1h-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-1h-indole-2-carboxylic acid

Citations

For This Compound
1
Citations
Q Zhou, F Du, Y Chen, Y Fu, W Sun… - The Journal of Organic …, 2019 - ACS Publications
l-(−)-Quebrachitol (QCT) has been found as a ligand of copper powder for selective N-arylation of nitrogen-containing heterocycles with aryl halides. Furthermore, another potential …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.